molecular formula C13H15N3O2 B112225 ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate CAS No. 19867-62-0

ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B112225
CAS No.: 19867-62-0
M. Wt: 245.28 g/mol
InChI Key: SDKPSMKNXBQGQU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 . It is a heterocyclic compound .


Synthesis Analysis

The synthesis of pyrazole compounds, such as this compound, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, one approach involves the reaction of chalcones with thiosemicarbazide or hydrazine hydrate in the presence of acetic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an ethyl group (C2H5) and a benzyl group (C6H5CH2).


Chemical Reactions Analysis

Pyrazole compounds, including this compound, can participate in various chemical reactions. For example, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also be involved in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Pharmacological Investigation

Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate derivatives have been investigated for their potential in pharmacological applications, particularly as analgesic and anti-inflammatory agents. A study by Gokulan et al. (2012) synthesized a series of these compounds, identifying one (5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester) as a notable analgesic and anti-inflammatory compound with mild ulcerogenic potential (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).

Corrosion Inhibition in Steel

The compound has been studied for its role in corrosion inhibition. Herrag et al. (2007) evaluated its effectiveness as a corrosion inhibitor for steel in hydrochloric acid, demonstrating a significant reduction in corrosion rates, with the inhibition efficiency increasing with the concentration of pyrazole compounds (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Selective Synthesis Applications

Lebedˈ et al. (2012) explored the compound's use in selective cyclocondensation, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, further convertible to their 1-unsubstituted analogs. This application is significant for selective synthesis processes in organic chemistry (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Crystal Structure and Biological Activities

Research by Minga (2005) involved the synthesis and crystal structure determination of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, indicating potential fungicidal and plant growth regulation activities (Minga, 2005).

Corrosion Inhibitors for Industrial Applications

Dohare et al. (2017) synthesized new corrosion inhibitors based on pyranpyrazole derivatives, including this compound, for mild steel, useful in industrial pickling processes. These inhibitors demonstrated high efficiency and supported the formation of protective films on metal surfaces (Dohare, Ansari, Quraishi, & Obot, 2017).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .

Properties

IUPAC Name

ethyl 5-amino-1-benzylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-8-15-16(12(11)14)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKPSMKNXBQGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354878
Record name ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19867-62-0
Record name ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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